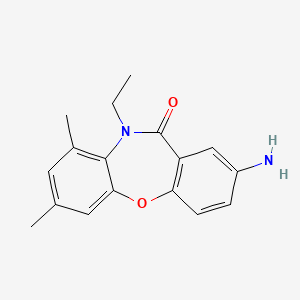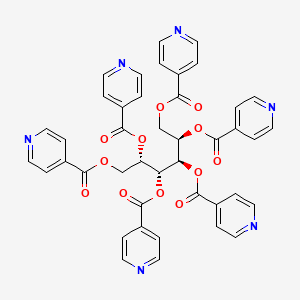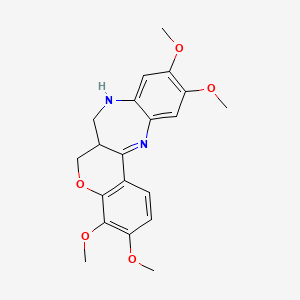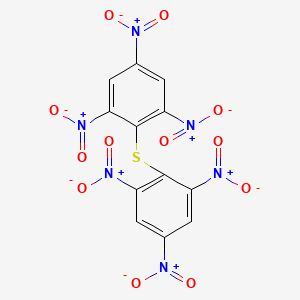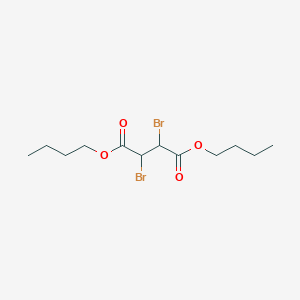
Dibutyl 2,3-dibromobutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 2,3-dibromobutanedioate is an organic compound with the molecular formula C12H20Br2O4 It is characterized by the presence of two bromine atoms and two ester groups within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutyl 2,3-dibromobutanedioate can be synthesized through the esterification of 2,3-dibromobutanedioic acid with butanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where 2,3-dibromobutanedioic acid and butanol are combined with a catalyst. The reaction is carried out at elevated temperatures to increase the reaction rate. After the reaction is complete, the mixture is subjected to separation processes such as distillation to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl 2,3-dibromobutanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form dibutyl 2,3-dibromobutanedioic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of dibutyl 2,3-dihydroxybutanedioate or dibutyl 2,3-diaminobutanedioate.
Reduction: Formation of dibutyl 2,3-dihydroxybutane.
Oxidation: Formation of dibutyl 2,3-dibromobutanedioic acid.
Wissenschaftliche Forschungsanwendungen
Dibutyl 2,3-dibromobutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dibutyl 2,3-dibromobutanedioate involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, while the ester groups can undergo hydrolysis to release butanol and 2,3-dibromobutanedioic acid. These interactions can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyl phthalate: Similar in structure but lacks bromine atoms.
Dibutyl succinate: Similar ester groups but lacks bromine atoms.
2,3-Dibromobutane: Similar bromine substitution but lacks ester groups.
Uniqueness
Dibutyl 2,3-dibromobutanedioate is unique due to the presence of both bromine atoms and ester groups within the same molecule
Eigenschaften
CAS-Nummer |
2050-55-7 |
|---|---|
Molekularformel |
C12H20Br2O4 |
Molekulargewicht |
388.09 g/mol |
IUPAC-Name |
dibutyl 2,3-dibromobutanedioate |
InChI |
InChI=1S/C12H20Br2O4/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
WOHNIDNINFYOAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(C(C(=O)OCCCC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


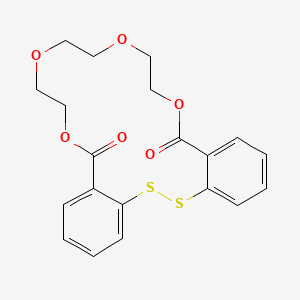
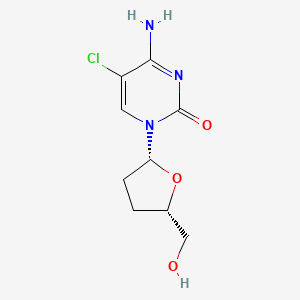
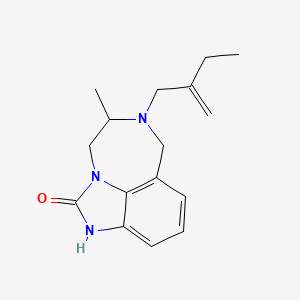
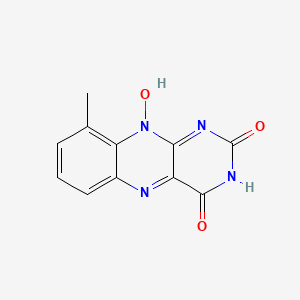
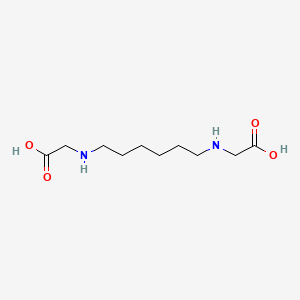



![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)

